molecular formula C11H20N2O5 B4983251 3-(1-Aminopropyl)azepan-2-one;oxalic acid

3-(1-Aminopropyl)azepan-2-one;oxalic acid

Cat. No.: B4983251
M. Wt: 260.29 g/mol
InChI Key: GDVDTHOYHBEPBZ-UHFFFAOYSA-N
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Description

3-(1-Aminopropyl)azepan-2-one; oxalic acid is a compound that combines the structural features of azepan-2-one and aminopropyl groups. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The azepan-2-one ring system is a seven-membered lactam, which is a cyclic amide, and the aminopropyl group provides additional functional versatility.

Properties

IUPAC Name

3-(1-aminopropyl)azepan-2-one;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.C2H2O4/c1-2-8(10)7-5-3-4-6-11-9(7)12;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3,(H,11,12);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVDTHOYHBEPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCNC1=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropyl)azepan-2-one typically involves the reaction of azepan-2-one with 3-aminopropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In industrial settings, the production of 3-(1-Aminopropyl)azepan-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)azepan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(1-Aminopropyl)azepan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)piperidine: This compound has a similar aminopropyl group but a different ring structure (piperidine instead of azepan-2-one).

    1-(3-Aminopropyl)pyrrolidine: Another similar compound with a pyrrolidine ring.

    1-(3-Aminopropyl)quinoline: This compound features a quinoline ring system.

Uniqueness

3-(1-Aminopropyl)azepan-2-one is unique due to its seven-membered azepan-2-one ring, which provides distinct chemical and biological properties compared to other similar compounds. Its ability to inhibit COX-2 and its versatility in chemical synthesis make it a valuable compound in various research and industrial applications .

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